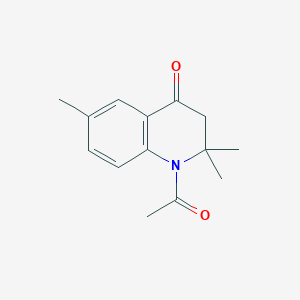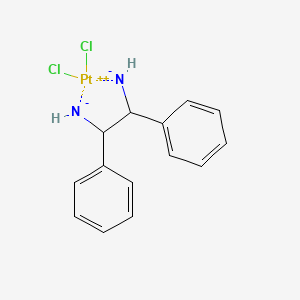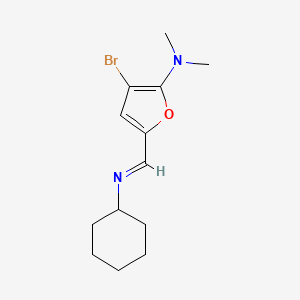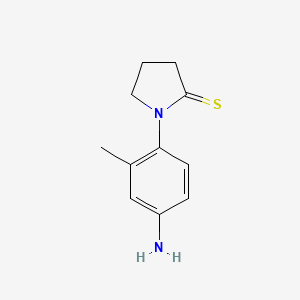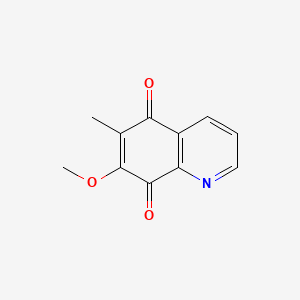
N-(2-Mercaptoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Mercaptoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is a synthetic organic compound that features a benzamide core with a mercaptoethyl group and a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Mercaptoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the Mercaptoethyl Group: This step may involve the nucleophilic substitution of a halogenated ethyl compound with a thiol group.
Attachment of the Nitrofuran Moiety: The final step could involve a Heck reaction or similar coupling reaction to attach the nitrofuran group to the benzamide core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Mercaptoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfoxides.
Reduction: The nitrofuran moiety can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercaptoethyl group may yield disulfides, while reduction of the nitrofuran moiety may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It may be used in the production of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-Mercaptoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The mercaptoethyl group could form covalent bonds with thiol groups in proteins, while the nitrofuran moiety might undergo redox reactions that generate reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
N-(2-Mercaptoethyl)benzamide: Lacks the nitrofuran moiety but has similar thiol reactivity.
4-(2-(5-Nitrofuran-2-yl)vinyl)benzamide: Lacks the mercaptoethyl group but retains the nitrofuran and benzamide structure.
N-(2-Mercaptoethyl)-4-vinylbenzamide: Similar structure but without the nitrofuran group.
Uniqueness
N-(2-Mercaptoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is unique due to the combination of the mercaptoethyl group and the nitrofuran moiety, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H14N2O4S |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-N-(2-sulfanylethyl)benzamide |
InChI |
InChI=1S/C15H14N2O4S/c18-15(16-9-10-22)12-4-1-11(2-5-12)3-6-13-7-8-14(21-13)17(19)20/h1-8,22H,9-10H2,(H,16,18)/b6-3+ |
InChI Key |
OBJMXYFMVQFRLO-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NCCS |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


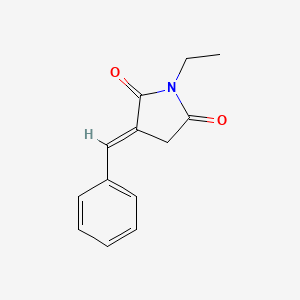
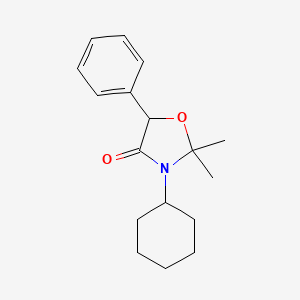
![2,6-Dimethoxy-N-[5-(3-methylpentan-3-yl)-1,2-oxazol-3-yl]benzamide](/img/structure/B12881454.png)
